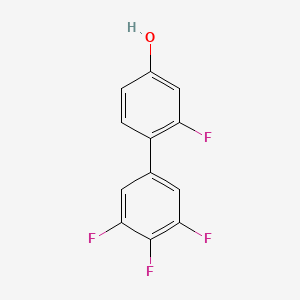
2,3',4',5'-四氟联苯-4-醇
描述
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol (TFB-4-ol) is a synthetic compound . It has the CAS Number: 335125-98-9 and a molecular weight of 242.17 . The IUPAC name is 2,3’,4’,5’-tetrafluoro-[1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is 1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .科学研究应用
OLED 中的电子和光学性质
研究已经调查了基于马库斯理论的电子结构、吸收、磷光机制以及空穴和电子的迁移率,该理论用于有机发光二极管 (OLED) 中用作发射器的蓝色发射 Ir(III) 配合物系列中。这些配合物,包括类似于 2,3',4',5'-四氟联苯-4-醇的结构特征,显示出在改进 OLED 器件的设计和优化方面的前景,提供了对其性能起支配作用的结构-性质关系的见解 (Li 等,2009)。
分子构象和相互作用分析
研究已经深入探讨了低聚黄烷酮的构象分析,包括与 2,3',4',5'-四氟联苯-4-醇相关的结构。这些研究提供了对这些分子的构象行为的见解,探索了受烯丙应变和 π 堆积相互作用等因素影响的现象,例如科顿效应和偶合常数。这些见解对于理解此类化合物在各种化学环境中的结构行为至关重要 (Steynberg 等,1991) (Brandt 等,1992)。
安全和危害
作用机制
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. As a fluorinated biphenyl compound, it may interact with various biological targets through hydrophobic and π-π stacking interactions .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol’s action are currently unknown. Given its structural features, it may influence cellular processes through interactions with various proteins or cellular components .
属性
IUPAC Name |
3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYKBWEFGWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)

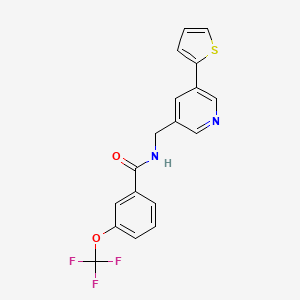

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)
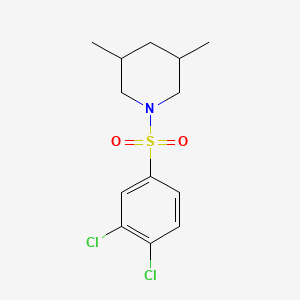
![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)
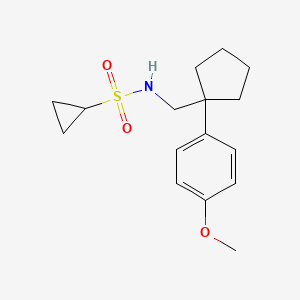
![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)
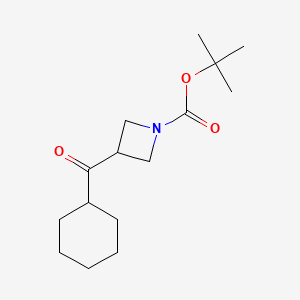
![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)